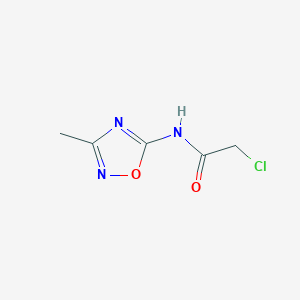
2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide
Vue d'ensemble
Description
“2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide” is a biochemical compound used for proteomics research . It has a molecular formula of C5H6ClN3O2 and a molecular weight of 175.57 .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “this compound”, often involves the cyclocondensation of aryl amidoximes and methyl 2-chloro-2-oxoacetate under reflux in tetrahydrofuran . This yields 1,2,4-oxadiazole, which is then treated with hydrazine hydrate to get the E and Z mixture of N-acylhydrazides .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic scaffold containing nitrogen and oxygen as heteroatoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .Applications De Recherche Scientifique
1. Anticancer Potential
2-Chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide derivatives have been explored for their potential in cancer treatment. For instance, derivatives of this compound have shown significant activity against lung cancer cell lines, providing a promising avenue for the development of new anticancer drugs (Panchal, Rajput, & Patel, 2020). Furthermore, studies have synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives as anticancer agents, starting from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, indicating its role as a precursor in anticancer drug synthesis (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
2. Antibacterial and Antimicrobial Applications
The compound and its derivatives have been investigated for antibacterial properties. Studies demonstrate that derivatives synthesized from this compound exhibit significant antibacterial activity, suggesting their potential as novel antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019). Additionally, other research has focused on synthesizing and evaluating the antimicrobial potential of related compounds, further underlining its relevance in this field (Gul et al., 2017).
3. Anti-inflammatory and Analgesic Applications
Derivatives of this compound have also been explored for their potential anti-inflammatory and analgesic effects. Research in this area has synthesized and evaluated various derivatives for these pharmacological activities, indicating the compound's utility in developing new analgesic and anti-inflammatory drugs (Dewangan et al., 2015).
4. Pharmacological Research
This compound has been utilized in various pharmacological research studies to synthesize novel derivatives with potential therapeutic applications. Such research often focuses on modifying the chemical structure of the compound to achieve desired pharmacological properties (Basra et al., 2019).
Orientations Futures
The future directions for “2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide” could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Mécanisme D'action
Target of Action
activities . Therefore, it can be inferred that the compound may target various infectious agents.
Mode of Action
1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with targets
Biochemical Pathways
Given the anti-infective activities of related 1,2,4-oxadiazole compounds , it can be hypothesized that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.
Result of Action
Related 1,2,4-oxadiazole compounds have shown anti-infective activities , suggesting that this compound may also exhibit similar effects.
Analyse Biochimique
Biochemical Properties
2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes involves binding to the active site, leading to inhibition of enzyme activity and subsequent bacterial growth suppression .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antibacterial and anti-inflammatory properties . At higher doses, toxic or adverse effects may occur, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism involves its conversion into different metabolites, which may exhibit distinct biological activities . These metabolic pathways are crucial for understanding the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments influence its activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-3-7-5(11-9-3)8-4(10)2-6/h2H2,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINLFGPEMHFXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


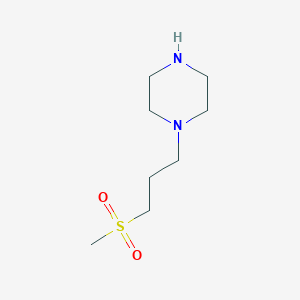
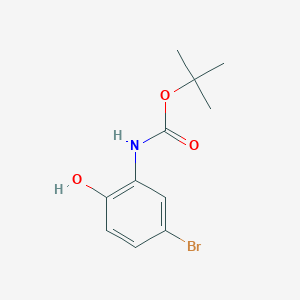
![2-chloro-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1421565.png)
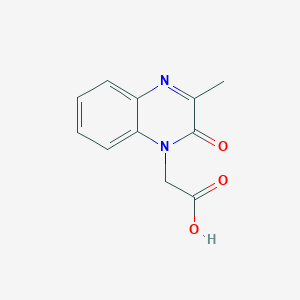
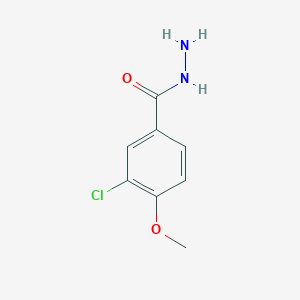
![2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1421568.png)
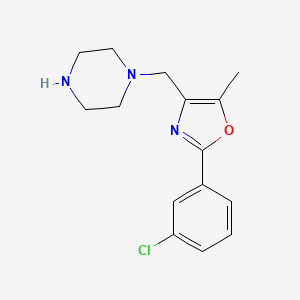
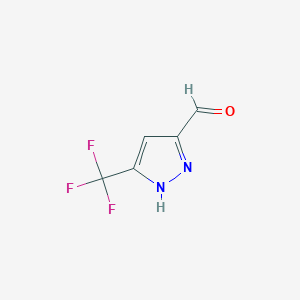
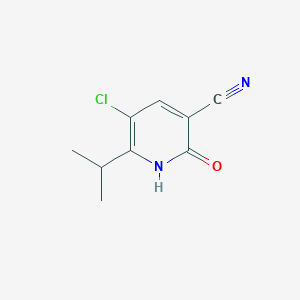
![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one](/img/structure/B1421574.png)
![8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1421575.png)


![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine](/img/structure/B1421582.png)
